molecular formula C14H12N4O2S2 B5505020 4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide CAS No. 5750-00-5

4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Cat. No.: B5505020
CAS No.: 5750-00-5
M. Wt: 332.4 g/mol
InChI Key: AZCKQUKJBYGEFQ-UHFFFAOYSA-N
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Description

4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a useful research compound. Its molecular formula is C14H12N4O2S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.04016799 g/mol and the complexity rating of the compound is 460. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 749153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Research into novel zinc phthalocyanines substituted with benzenesulfonamide derivatives has shown promise for photodynamic therapy (PDT), an emerging cancer treatment modality. These compounds, characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for the effectiveness of PDT in cancer treatment. The synthesized zinc(II) phthalocyanine derivatives exhibit potential as Type II photosensitizers due to their photophysical and photochemical properties, making them suitable for photocatalytic applications and as candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Studies on N-pyridin-3-yl-benzenesulfonamide have unveiled its significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi and Escherichia coli). The compound was synthesized through a simple one-pot reaction and showed great efficacy in inhibiting bacterial growth, suggesting its potential use as an antimicrobial agent (Ijuomah, Ike, & Obi, 2022).

Anticancer Activity

Research has also focused on the synthesis of novel derivatives for evaluating antitumor activity. For instance, a study on novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, and other derivatives containing a pyrazole moiety based on 4-amino-N-(1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamide (sulfaphenazole) showed that some compounds exhibited more effective antitumor activity than the reference drug, doxorubicin. This indicates the potential of these compounds in cancer treatment (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Structural and Crystallographic Studies

Investigations into the crystal structures of condensation products of salicylic aldehyde derivatives with benzenesulfonamide have contributed to the understanding of molecular configurations and intermolecular interactions. These studies provide insights into the structural basis of the compounds' biological activities and can guide the design of more effective therapeutic agents (Chumakov, Tsapkov, Bocelli, Antonsyak, Palomares-Sánches, Ortiz, & Gulya, 2006).

Properties

IUPAC Name

4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c15-22(19,20)11-6-4-10(5-7-11)17-14-18-13(9-21-14)12-3-1-2-8-16-12/h1-9H,(H,17,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCKQUKJBYGEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973037
Record name 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5750-00-5
Record name 2-Chloro-3,3-dimethylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005750005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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